molecular formula C12H9N3 B074506 2-(2-Pyridyl)benzimidazole CAS No. 1137-68-4

2-(2-Pyridyl)benzimidazole

Cat. No.: B074506
CAS No.: 1137-68-4
M. Wt: 195.22 g/mol
InChI Key: YNFBMDWHEHETJW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives, which can further undergo functionalization for various applications .

Scientific Research Applications

Ligand Properties

2-(2-Pyridyl)benzimidazole acts as a bidentate ligand, coordinating through its nitrogen atoms to transition metals. This property allows it to form stable complexes with various metal ions, including cobalt(II), platinum(II), and ruthenium(III).

Table 1: Metal Complexes Formed with this compound

Metal IonComplex TypeNotable Properties
Cobalt(II)Fluorescent complexUsed for detecting amino acids in aqueous solutions
Platinum(II)Tetranuclear complexExhibits chelating and bridging roles, stabilizing the structure
Ruthenium(III)Coordination complexInvolved in synthesis of advanced catalytic systems

Fluorescent Probes

The cobalt(II) complex of this compound has been highlighted for its weak fluorescence, making it useful as a fluorescent probe for trace-level detection of amino acids such as aspartic and glutamic acid. This application is particularly valuable in biochemical assays where sensitive detection is required .

Catalytic Applications

The metal complexes formed with PBI have been explored for their catalytic properties in various organic reactions. The ability of these complexes to facilitate reactions while maintaining stability under different conditions makes them suitable candidates for catalytic processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The structural modifications around the benzimidazole core enhance its bioactivity against various pathogens.

Table 2: Biological Activities of this compound Derivatives

Compound TypeActivity TypeNotable Findings
Benzimidazole DerivativesAntimicrobialShowed effectiveness against bacterial strains
Anticancer AgentsCytotoxicityInduced apoptosis in cancer cell lines
Anti-inflammatoryAnalgesic effectsDemonstrated significant reduction in inflammation markers

Anti-inflammatory Properties

Studies have reported that certain derivatives of PBI possess anti-inflammatory effects, making them potential candidates for developing new analgesic drugs. For instance, compounds derived from PBI have shown to inhibit nitric oxide production and reduce edema in animal models .

Anticancer Potential

Research has also explored the anticancer potential of PBI derivatives. Some compounds have been found to induce apoptosis in various cancer cell lines, suggesting that they could be developed into effective chemotherapeutic agents .

Mechanism of Action

The mechanism by which 2-(pyridin-2-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery and material science .

Biological Activity

2-(2-Pyridyl)benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings, case studies, and relevant data.

This compound has the molecular formula C12H9N3C_{12}H_{9}N_{3} and a molecular weight of approximately 213.22 g/mol. It is characterized by a benzimidazole core substituted with a pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that specific derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with MIC values around 250 µg/ml, demonstrating its potential as an antifungal agent .
CompoundTarget OrganismMIC (µg/ml)Reference
1S. aureus12.5
2E. coli50
3C. albicans250

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Proliferation Inhibition : Compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cells. For example, certain derivatives exhibited IC50 values as low as 6.75 µM against the A549 lung cancer cell line, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, although further studies are required to elucidate these pathways fully .
CompoundCell LineIC50 (µM)Reference
1A5496.75
2HCC8276.26
3NCI-H35816.00

Anti-inflammatory Activity

Research has indicated that benzimidazole derivatives can also possess anti-inflammatory properties. Some studies suggest that these compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-withdrawing groups such as nitro or halogens at specific positions on the aromatic rings significantly enhances antimicrobial and anticancer activities.
  • Hydrogen Bonding : The ability to form hydrogen bonds with biological targets also plays a crucial role in its effectiveness as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-(2-Pyridyl)benzimidazole, and how do their yields and reaction conditions compare?

Methodological Answer:
Two primary routes are documented:

  • Route 1: Condensation of pyridine-2-carbaldehyde with 1,2-phenylenediamine under reflux in acidic conditions (e.g., polyphosphoric acid), achieving ~99% yield .
  • Route 2: Reaction of 2-pyridinecarboxylic acid with 1,2-phenylenediamine at elevated temperatures (150–250°C), yielding ~91% .
    Optimization factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst (acidic conditions promote cyclization), and purification methods (recrystallization from ethanol/water). Alternative methods, such as microwave-assisted synthesis, may reduce reaction time but require further validation .

Q. How does the coordination geometry of this compound influence its efficacy in metal-organic frameworks (MOFs) for sensing applications?

Advanced Analysis:
The ligand’s bifunctional N-donor sites enable versatile coordination modes (monodentate or bridging), critical for constructing MOFs with tunable porosity and luminescence. For example:

  • In Cd(II)-phosphonate MOFs , the ligand’s pyridyl and benzimidazole groups facilitate π-π stacking and hydrogen bonding, enhancing structural stability and enabling selective detection of bisphenols (detection limit: 0.1 μM) .
  • Co(II) complexes leverage the ligand’s rigid geometry to create selective fluorescent probes for aspartic/glutamic acids via displacement assays (quenching efficiency >90%) .
    Crystallographic validation (single-crystal XRD) is essential to confirm coordination modes .

Q. What mechanistic insights explain the spin crossover (SCO) behavior in iron complexes incorporating this compound?

Advanced Research Focus:
Iron(II) complexes with this compound ligands exhibit SCO behavior due to ligand field strength and intermolecular interactions. Key findings include:

  • [Fe(PBI)₃][BF₄]₂ shows abrupt spin transitions (high-spin ↔ low-spin) at ~150 K, attributed to Jahn-Teller distortions and ligand rigidity .
  • Magnetic susceptibility and Mössbauer spectroscopy are critical for tracking spin states, while XRD reveals structural changes during transitions .

Q. How can host-guest interactions with cucurbiturils enhance the solubility and photophysical properties of this compound derivatives?

Methodological Approach:
Encapsulation with tetramethyl cucurbit[6]uril (TMeQ[6]) improves aqueous solubility by forming stable inclusion complexes. Techniques for analysis include:

  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kₐ ~10⁴ M⁻¹) .
  • Fluorescence Spectroscopy: Host-guest complexes exhibit blue-shifted emission (Δλ = 15 nm) due to restricted ESIPT (excited-state intramolecular proton transfer) .
    Applications include drug delivery and environmental sensing, where enhanced solubility prevents aggregation-induced quenching.

Q. What strategies mitigate conflicting data in fluorescence-based detection using this compound probes?

Data Contradiction Resolution:
Discrepancies in detection limits or selectivity often arise from:

  • pH Sensitivity: Protonation of the benzimidazole moiety (pKa ~5.5) alters emission intensity. Buffered conditions (pH 6–7) optimize performance .
  • Interference Studies: Competitive binding assays with structurally similar analytes (e.g., glycine vs. glutamic acid) validate specificity .
  • Luminescence Lifetime Measurements: Distinguish static vs. dynamic quenching mechanisms (e.g., Förster resonance energy transfer vs. collisional quenching) .

Q. How do synthetic modifications of this compound improve its bioactivity or thermal stability?

Advanced Functionalization:

  • N1-Substitution: Introducing 4-chlorobenzyl groups at the benzimidazole N1 position enhances thermal stability (decomposition temperature >300°C) and fluorescence quantum yield (Φ = 0.42) .
  • Heterocyclic Fusion: Adding pyrazine or triazine rings extends conjugation, improving singlet oxygen generation for photodynamic therapy applications .
    Characterization via TGA/DTA and fluorescence spectroscopy is critical for evaluating modified derivatives .

Q. What crystallographic tools validate the structural integrity of this compound coordination polymers?

Methodological Guidance:

  • Single-Crystal XRD: Resolves ligand-metal bond lengths (e.g., Cd–N = 2.31 Å) and confirms octahedral vs. tetrahedral coordination .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing efficiency and stability .
  • Powder XRD: Verifies phase purity and crystallinity post-synthesis .

Q. How does ESIPT (Excited-State Intramolecular Proton Transfer) in this compound derivatives impact their fluorescence properties?

Photophysical Analysis:
The ligand’s ESIPT capability results in dual emission bands (∼450 nm and ∼550 nm) in aprotic solvents. Key factors include:

  • Solvent Polarity: Protic solvents (e.g., methanol) suppress ESIPT via H-bonding competition, reducing Stokes shift .
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) stabilize the keto tautomer, enhancing red-edge emission .
    Time-resolved fluorescence spectroscopy quantifies ESIPT kinetics (τ = 1–5 ns) .

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction ConditionsKey AdvantagesLimitationsReferences
Pyridine-2-carbaldehyde99Reflux, acidic catalystHigh purity, scalableRequires harsh acids
2-Pyridinecarboxylic acid91High temp (150–250°C)No aldehyde handlingEnergy-intensive
Microwave-assisted85*100°C, 30 minRapid synthesisLimited scalability

*Theoretical yield; experimental validation pending.

Properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150529
Record name 2-(2-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1137-68-4
Record name 2-(2′-Pyridyl)benzimidazole
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Synthesis routes and methods

Procedure details

A 2 liter 3-neck round-bottom flask fitted with a reflux condenser, N2 (g) inlet, mechanical stirrer, and heating mantle was charged with 88.7 g of 1,2-phenylenediamine, 100.0 g of picolinic acid, and 500 g of polyphosphoric acid. The resulting slurry was slowly heated (over a period of approximately three hours) to 210° C. under a positive nitrogen atmosphere, with mechanical stirring. The reaction mixture was heated for an additional six hours while maintaining the temperature between 200°-220° C. The reaction mixture was cooled to below 100° C. and cautiously poured into 2 liters of hot distilled water. The resulting slurry was stirred for approximately one hour, cooled and the pH adjusted to approximately 6-7 using concentrated aqueous NaOH. The slurry was stirred for an additional hour, cooled, and filtered. The precipitate was thoroughly washed with distilled water and dried.
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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